molecular formula C6H9N3O B14753790 2,4,6-Triaminophenol CAS No. 609-24-5

2,4,6-Triaminophenol

Cat. No.: B14753790
CAS No.: 609-24-5
M. Wt: 139.16 g/mol
InChI Key: SUYLOMATYCPVFT-UHFFFAOYSA-N
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Description

2,4,6-Triaminophenol is an organic compound with the molecular formula C6H9N3O It is characterized by the presence of three amino groups (-NH2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triaminophenol can be synthesized through several methods. One common approach involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by reduction to yield this compound. The reduction step typically employs reagents such as iron powder and hydrochloric acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triaminophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinonoid compounds.

    Reduction: Various amine derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

2,4,6-Triaminophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer properties.

    Industry: It is utilized in the production of polymers and resins

Mechanism of Action

The mechanism of action of 2,4,6-triaminophenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, it is believed to interfere with cellular processes by binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its three amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal research .

Properties

CAS No.

609-24-5

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2,4,6-triaminophenol

InChI

InChI=1S/C6H9N3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,7-9H2

InChI Key

SUYLOMATYCPVFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)O)N)N

Origin of Product

United States

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